molecular formula C15H10FNO B1681159 SU 5205

SU 5205

Cat. No.: B1681159
M. Wt: 239.24 g/mol
InChI Key: QIERHADIMMFZNE-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary target of 3-(4-Fluorobenzylidene)indolin-2-one is FLK1 . FLK1, also known as VEGFR2, is a receptor tyrosine kinase that plays a crucial role in vascular development and regulation of vascular permeability .

Mode of Action

3-(4-Fluorobenzylidene)indolin-2-one is a derivative of tyrosine kinase inhibitor SU5416 . It inhibits the activity of FLK1, thereby disrupting the signaling pathways that promote angiogenesis . This compound may also inhibit the activity of topoisomerase IV, an essential enzyme for DNA replication .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner . Moreover, it significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2, which could affect its metabolism and interactions with other drugs .

Result of Action

The inhibition of FLK1 by 3-(4-Fluorobenzylidene)indolin-2-one disrupts angiogenesis, which can limit the growth of tumors by cutting off their blood supply . The compound’s anti-inflammatory effects, including the suppression of TNF-α and IL-6 production, can modulate the immune response and potentially reduce tissue damage in inflammatory diseases .

Action Environment

The action of 3-(4-Fluorobenzylidene)indolin-2-one can be influenced by various environmental factors. For instance, its E-Z isomeric motion can be controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This suggests that the compound’s action, efficacy, and stability could be optimized in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU5205 involves the preparation of 3-[4’-fluorobenzylidene]indolin-2-one. The synthetic route typically includes the condensation of indolin-2-one with 4-fluorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of SU5205 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity for research applications .

Chemical Reactions Analysis

Types of Reactions

SU5205 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SU5205 can yield corresponding oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

SU5205 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SU5205

While SU5205 shares structural similarities with other VEGFR2 inhibitors, it is unique in its specific binding affinity and inhibitory profile. Compared to semaxanib, SU5205 is less potent but offers a different pharmacokinetic and stability profile, making it useful in various research contexts .

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIERHADIMMFZNE-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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